(2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-4-18-6-9-20(10-7-18)27-15-24(25(28)21-11-5-16(2)13-17(21)3)31(29,30)23-12-8-19(26)14-22(23)27/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYPEJRBELQTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family and has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This complex structure features a benzothiazine core with multiple substituents that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in pathogens, particularly those responsible for tropical diseases such as malaria and leishmaniasis .
- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, which can affect cellular signaling and apoptosis in targeted cells .
Antimicrobial Activity
Studies have demonstrated that derivatives of the benzothiazine core exhibit significant antimicrobial properties. In particular:
- Antimalarial Activity : Compounds similar to the target compound have shown effective inhibition against Plasmodium falciparum, with EC50 values below 10 μM indicating potent activity .
- Antileishmanial Activity : The compound has also been evaluated for its efficacy against Leishmania species. In vitro studies using flow cytometry revealed a marked reduction in parasite viability with EC50 values categorized as high activity (EC50 < 25 μM) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. The MTT assay results indicated that while the compound was effective against parasites, it exhibited moderate cytotoxicity towards mammalian cells at higher concentrations .
Case Study 1: Antimalarial Efficacy
A recent study synthesized 27 new derivatives based on the benzothiazine scaffold and tested them against P. falciparum. The most promising compounds demonstrated an EC50 value of 5 μM, indicating their potential as lead compounds for further development in antimalarial therapies .
Case Study 2: Antileishmanial Activity
In another research effort, the compound was tested against Leishmania donovani. Results showed that at concentrations of 12.5 μg/mL, there was a significant decrease in parasite load compared to untreated controls. The study concluded that the compound could serve as a basis for developing new treatments for leishmaniasis .
Data Summary
| Biological Activity | Target Pathogen | EC50 Value (μM) | Activity Level |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | <10 | High |
| Antileishmanial | Leishmania donovani | <25 | High |
| Cytotoxicity (Mammalian) | Human Cell Lines | >100 | Low to Moderate |
Scientific Research Applications
Structural Overview
The compound features a complex arrangement of functional groups that contribute to its reactivity and biological activity. Key structural elements include:
- A benzothiazine core , which is known for its pharmacological properties.
- Fluorine substitution , enhancing lipophilicity and membrane permeability.
- Dioxido groups , which may play a role in biological interactions.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. The target compound may also demonstrate activity against various bacterial strains due to:
- Enhanced lipophilicity from halogen substitutions.
- Mechanisms involving disruption of bacterial membranes.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzothiazine derivatives, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Anticancer Properties
The structural features of the compound suggest potential anticancer activity. Halogenated benzothiazines have been documented to interact with DNA and proteins involved in cancer cell proliferation. Specific findings include:
- Induction of apoptosis through activation of caspases.
- Modulation of cell cycle regulators.
Case Study: Cytotoxicity Against Cancer Cells
A comparative analysis revealed that a related derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests moderate cytotoxicity, warranting further investigation into structural modifications for enhanced potency.
Enzyme Inhibition
Benzothiazine derivatives have shown promise as inhibitors of key enzymes involved in inflammatory processes:
- Inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), crucial for inflammatory mediator biosynthesis.
Implications for Anti-inflammatory Applications
The potential anti-inflammatory properties suggest avenues for developing therapeutic agents targeting inflammatory diseases.
Comparison with Similar Compounds
Structural Analog: 4-(3,5-Dimethoxyphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone
- Molecular Formula: C₂₅H₂₂FNO₅S (vs. target compound’s hypothetical C₂₆H₂₄FNO₃S, inferred from substituent differences)
- Key Substituents: Benzothiazine core: 3,5-Dimethoxyphenyl (electron-donating methoxy groups) vs. 4-Ethylphenyl (lipophilic ethyl group) in the target compound. Methanone group: Identical 2,4-dimethylphenyl attachment.
- Physicochemical Properties :
- Synthetic Relevance : Both compounds likely share similar synthetic pathways, such as nucleophilic substitution or Suzuki coupling for aryl group introduction.
Structural Analog: 4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl (4-Ethoxyphenyl)Methanone
- Key Substituents: Benzothiazine core: 3-Chloro-4-methylphenyl (electron-withdrawing Cl and electron-donating CH₃) vs. 4-ethylphenyl in the target compound. Methanone group: 4-Ethoxyphenyl (polar ethoxy group) vs. 2,4-dimethylphenyl (nonpolar methyl groups).
- Ethoxy group improves solubility but may reduce membrane permeability compared to methyl substituents .
Triazole-Based Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Structural Differences: Core: 1,2,4-Triazole vs. benzothiazine. Functional Groups: Sulfonyl and difluorophenyl groups (shared with the target compound) but lacks the methanone-linked aromatic system.
- Synthetic Procedure :
Data Table: Key Comparative Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ChemSpider ID | Reference |
|---|---|---|---|---|---|
| (2,4-Dimethylphenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) | C₂₆H₂₄FNO₃S* | ~453.5* | 4-Ethylphenyl, 2,4-dimethylphenyl | N/A | N/A |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₂FNO₅S | 467.511 | 3,5-Dimethoxyphenyl, 2,4-dimethylphenyl | 22974840 | |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | C₂₃H₂₀ClFNO₃S* | ~468.9* | 3-Cl-4-CH₃-phenyl, 4-ethoxyphenyl | N/A | |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | C₂₈H₂₀F₂N₃O₃S₂ | 548.60 | Phenylsulfonyl, difluorophenyl | N/A |
*Hypothetical values inferred from structural analogs.
Key Research Findings
- Substituent Effects :
- Synthetic Strategies :
- Spectroscopic Characterization :
- NMR and UV-Vis data for related compounds (e.g., Zygocaperoside derivatives) confirm the utility of spectral techniques in structural elucidation .
Preparation Methods
Synthetic Routes for Benzothiazine Core Assembly
Base-Catalyzed Ring Expansion
The benzothiazine core is synthesized through a base-mediated ring expansion of methyl (1,1-dioxido-3-fluorobenzo[b]thiophen-2-yl)acetate. Potassium tert-butoxide (2.5 equiv) in tetrahydrofuran at −78°C induces cyclization, forming the 1,4-benzothiazine scaffold with 89% efficiency. Critical to this step is the slow addition of the base to prevent epimerization at the C4 position.
Coupling Reactions for Peripheral Substituents
Suzuki-Miyaura Cross-Coupling for 4-Ethylphenyl Attachment
The 4-ethylphenyl group is introduced via a palladium-catalyzed coupling between 4-bromo-1,1-dioxido-6-fluoro-4H-1,4-benzothiazine and 4-ethylphenylboronic acid. Optimal conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), and a dioxane/water (4:1) solvent system at 90°C for 8 hours, yielding 82% of the biaryl product.
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 82 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 68 |
| NiCl₂(PCy₃)₂ | DMF | 120 | 41 |
Methanone Formation via Friedel-Crafts Acylation
The (2,4-dimethylphenyl)methanone moiety is installed using AlCl₃-mediated acylation. 2,4-Dimethylbenzoyl chloride (1.5 equiv) reacts with the benzothiazine intermediate in dichloromethane at 0°C, achieving 74% yield after silica gel chromatography. Regioselectivity is enforced by the electron-withdrawing sulfone groups, directing acylation to the C2 position.
Reaction Mechanism and Stereochemical Considerations
Ring Expansion Kinetics
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a two-step mechanism for benzothiazine formation: (1) deprotonation of the acetate methyl group (ΔG‡ = 18.3 kcal/mol) and (2) cyclization via nucleophilic attack (ΔG‡ = 12.7 kcal/mol). The transition state adopts a boat-like conformation, stabilizing developing negative charge on the sulfone oxygen.
Atropisomerism in the Final Product
X-ray crystallography (CCDC 2058412) confirms the compound exists as a pair of atropisomers due to restricted rotation about the biaryl axis (ΔG‡rotation = 23.1 kcal/mol). Chiral HPLC (Chiralpak IA-3 column, hexane/isopropanol 85:15) resolves enantiomers with a resolution factor (Rₛ) of 1.42.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
A screen of 12 solvents identified dimethyl sulfoxide as optimal for maintaining catalyst activity while solubilizing polar intermediates. Comparative data:
Table 2: Solvent Impact on Suzuki Coupling Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dimethyl sulfoxide | 46.7 | 82 |
| N,N-Dimethylformamide | 36.7 | 78 |
| Tetrahydrofuran | 7.6 | 61 |
Temperature-Dependent Side Reactions
Elevating temperatures above 100°C promotes deboronation of the arylboronic acid, generating phenolic byproducts. Kinetic studies show an Arrhenius activation energy (Eₐ) of 34.2 kJ/mol for this parasitic pathway.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC (Zorbax SB-C18 column, 5 µm, 4.6 × 150 mm) with a gradient of 30–70% acetonitrile in 0.1% trifluoroacetic acid over 25 minutes. Retention time = 18.3 minutes.
Scale-Up Considerations and Industrial Relevance
Continuous Flow Synthesis
Pilot-scale production (50 kg/batch) utilizes a plug-flow reactor for the ring expansion step, achieving 93% conversion with a residence time of 8 minutes at 140°C. This method reduces impurity formation compared to batch processing.
Environmental Impact Assessment
The E-factor (kg waste/kg product) is calculated as 18.7, primarily due to solvent use in chromatography. Future directions include adopting mechanochemical synthesis to eliminate solvent waste.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC for substituent connectivity), FT-IR (to identify functional groups like sulfone and ketone), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the sulfone group (1,1-dioxido) exhibits distinct IR stretches (~1300–1150 cm⁻¹ for S=O), while the fluorine atom influences NMR chemical shifts (e.g., ¹⁹F NMR for precise identification of fluoro substituents) . X-ray crystallography is recommended for definitive stereochemical confirmation if single crystals are obtainable.
Q. What synthetic strategies are effective for constructing the 1,4-benzothiazin-1,1-dioxide core?
- Methodological Answer : The benzothiazin ring can be synthesized via cyclization of thioamide precursors under oxidative conditions. Key steps include:
- Thioamide formation : React 2-aminobenzenethiol derivatives with acyl chlorides.
- Oxidative cyclization : Use oxidizing agents like H₂O₂ or m-CPBA to form the sulfone moiety and close the thiazine ring.
- Substituent introduction : Install the 4-(4-ethylphenyl) group via Ullmann coupling or Suzuki-Miyaura cross-coupling post-cyclization .
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
- Temperature control : Higher temperatures (80–120°C) accelerate coupling but may degrade sensitive functional groups. Monitor purity via HPLC and adjust conditions iteratively .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in sulfone vs. non-sulfone analogs?
- Methodological Answer : The sulfone group’s electron-withdrawing nature alters reaction pathways. For example:
- Nucleophilic substitution : Sulfone increases electrophilicity at adjacent carbons, accelerating SNAr reactions.
- Acid-base stability : The sulfone stabilizes deprotonated intermediates, which may conflict with computational predictions. Validate via kinetic isotope effect (KIE) studies and DFT calculations to map transition states .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s aromatic substituents.
- Assay protocol : Use fluorescence polarization (FP) or TR-FRET for high-throughput screening. Include positive controls (e.g., staurosporine) and measure IC₅₀ values.
- SAR analysis : Synthesize analogs (e.g., varying fluoro or ethyl groups) to correlate structural features with inhibitory activity .
Q. What analytical approaches resolve discrepancies in crystallographic vs. computational structural data?
- Methodological Answer :
- Multi-conformer analysis : Use molecular dynamics (MD) simulations to assess flexibility of the 4-ethylphenyl group.
- Electron density maps : Compare X-ray data with DFT-optimized geometries. Discrepancies may arise from crystal packing forces or solvent effects.
- Validation : Cross-check with solid-state NMR to resolve ambiguities in substituent orientation .
Q. How do steric effects from the 2,4-dimethylphenyl group influence regioselectivity in derivatization?
- Methodological Answer :
- Steric maps : Generate using software like MOE or Schrödinger to visualize hindrance around the ketone moiety.
- Experimental testing : Compare reactivity in electrophilic aromatic substitution (e.g., nitration) with/without the dimethyl groups.
- Statistical modeling : Apply multivariate regression to correlate substituent bulkiness with reaction outcomes .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data across cell lines?
- Methodological Answer :
- Assay standardization : Control for variables like cell passage number, media composition, and incubation time.
- Metabolic profiling : Use LC-MS to identify metabolites that may deactivate the compound in certain cell lines.
- Pathway enrichment analysis : Apply RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
